2-Phenyl-5-(4-propylcyclohexyl)oxan-2-ol
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Overview
Description
2-Phenyl-5-(4-propylcyclohexyl)oxan-2-ol is an organic compound with the molecular formula C20H30O2 and a molecular weight of 302.451 g/mol . It is a member of the oxan-2-ol family, characterized by the presence of a phenyl group and a propylcyclohexyl group attached to an oxan-2-ol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5-(4-propylcyclohexyl)oxan-2-ol can be achieved through various methods. One common approach involves the use of Grignard reagents, where a phenylmagnesium bromide reacts with a suitable carbonyl compound to form the desired alcohol . The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture.
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-5-(4-propylcyclohexyl)oxan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: The phenyl and propylcyclohexyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various alcohols or hydrocarbons.
Scientific Research Applications
2-Phenyl-5-(4-propylcyclohexyl)oxan-2-ol has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its pharmacological properties and potential therapeutic uses.
Industry: It can be utilized in the production of specialty chemicals, polymers, and other industrial products
Mechanism of Action
The mechanism of action of 2-Phenyl-5-(4-propylcyclohexyl)oxan-2-ol involves its interaction with specific molecular targets and pathways. The phenyl and propylcyclohexyl groups may interact with enzymes or receptors, modulating their activity. The oxan-2-ol ring can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-4-penten-2-ol
- 4-methylene-2-phenyl-5-hexen-2-ol
- 2-Phenyl-5-(4-propylcyclohexyl)-tetrahydro-pyran-2-ol
Uniqueness
2-Phenyl-5-(4-propylcyclohexyl)oxan-2-ol is unique due to its specific structural features, such as the combination of a phenyl group and a propylcyclohexyl group attached to an oxan-2-ol ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
921193-57-9 |
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Molecular Formula |
C20H30O2 |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
2-phenyl-5-(4-propylcyclohexyl)oxan-2-ol |
InChI |
InChI=1S/C20H30O2/c1-2-6-16-9-11-17(12-10-16)18-13-14-20(21,22-15-18)19-7-4-3-5-8-19/h3-5,7-8,16-18,21H,2,6,9-15H2,1H3 |
InChI Key |
WOODIAIJIMWFJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(OC2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
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